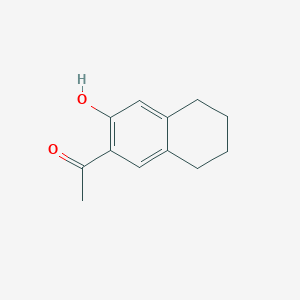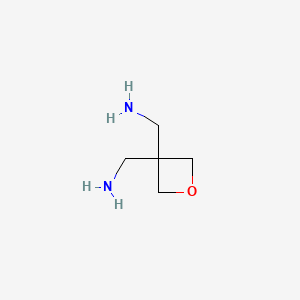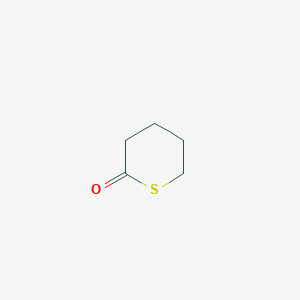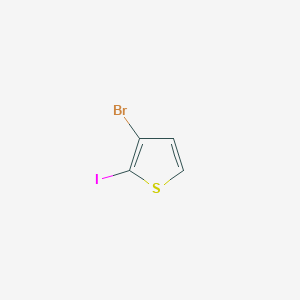
3-Bromo-2-iodothiophène
Vue d'ensemble
Description
3-Bromo-2-iodothiophene is a halogenated thiophene derivative, characterized by the presence of both bromine and iodine atoms on the thiophene ring. Thiophene itself is a five-membered heterocyclic compound containing sulfur.
Applications De Recherche Scientifique
3-Bromo-2-iodothiophene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Pharmaceuticals: The compound is utilized in the synthesis of biologically active molecules with potential therapeutic applications.
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying biological processes.
Mécanisme D'action
Target of Action
3-Bromo-2-iodothiophene is a type of thiophene derivative. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects . For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.27 (iLOGP), 2.98 (XLOGP3), 3.12 (WLOGP), 2.97 (MLOGP), and 4.31 (SILICOS-IT), with a consensus Log Po/w of 3.13 .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodothiophene typically involves halogenation reactions. One common method is the bromination of 3-iodothiophene using bromine or a brominating agent. Another approach involves the selective bromination of 2,3-diiodothiophene. These reactions are usually carried out under controlled conditions to ensure the selective introduction of bromine at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of 3-Bromo-2-iodothiophene follows similar synthetic routes but on a larger scale. The process involves the use of efficient brominating agents and optimized reaction conditions to achieve high yields and purity. The scalability of these methods ensures the availability of 3-Bromo-2-iodothiophene for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-iodothiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Halogen Dance Reactions: This involves the migration of halogen atoms within the thiophene ring under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases.
Halogen Dance Reactions: Lithium diisopropylamide (LDA) is commonly used to facilitate the migration of halogen atoms.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications. For example, cross-coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-iodothiophene: Similar to 3-Bromo-2-iodothiophene but with different positional isomerism.
2,3-Dibromothiophene: Contains two bromine atoms instead of bromine and iodine.
2,3-Diiodothiophene: Contains two iodine atoms instead of bromine and iodine.
Uniqueness
3-Bromo-2-iodothiophene is unique due to the presence of both bromine and iodine atoms, which provides distinct reactivity patterns compared to compounds with only one type of halogen. This dual-halogen substitution allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
IUPAC Name |
3-bromo-2-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-3-1-2-7-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOMWZUHZNFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449812 | |
| Record name | 3-bromo-2-iodo-thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60404-24-2 | |
| Record name | 3-bromo-2-iodo-thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


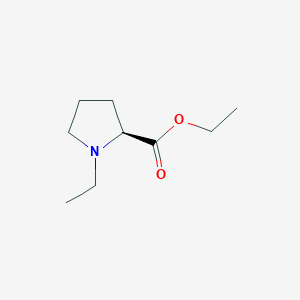
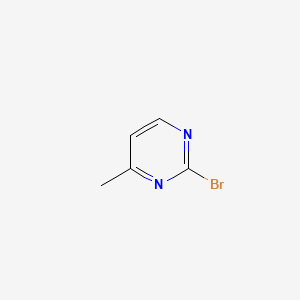
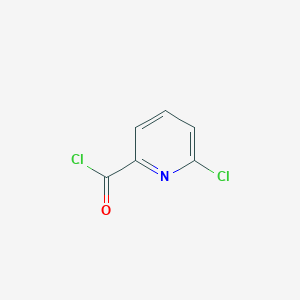
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)
